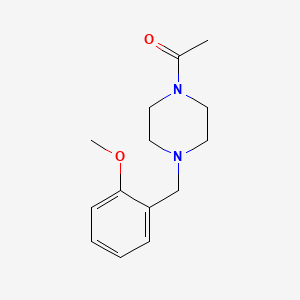
1-acetyl-4-(2-methoxybenzyl)piperazine
Descripción general
Descripción
1-acetyl-4-(2-methoxybenzyl)piperazine, commonly known as 2-MeO-DAP, is a piperazine derivative that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in studying certain physiological and biochemical processes. In
Mecanismo De Acción
The mechanism of action of 2-MeO-DAP involves its binding to the 5-HT2A receptor. This binding activates the receptor, leading to the activation of downstream signaling pathways. This activation has been shown to have a range of effects on physiological and biochemical processes, including changes in neurotransmitter release, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-MeO-DAP are still being studied, but some preliminary findings have been reported. One study found that 2-MeO-DAP can increase the release of dopamine and norepinephrine in the prefrontal cortex, which may be involved in its antidepressant effects. Another study found that 2-MeO-DAP can increase the expression of certain genes involved in synaptic plasticity, which may be involved in its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-MeO-DAP in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that its effects on other receptors and pathways are not yet well understood, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-MeO-DAP. One area of interest is in the development of more selective compounds that target specific serotonin receptors. Another area of interest is in the study of the long-term effects of 2-MeO-DAP on brain function and behavior. Additionally, there is potential for the use of 2-MeO-DAP in the development of new treatments for psychiatric and neurological disorders.
Conclusion:
In conclusion, 1-acetyl-4-(2-methoxybenzyl)piperazine, or 2-MeO-DAP, is a piperazine derivative that has potential applications in scientific research due to its unique mechanism of action and high affinity for the 5-HT2A receptor. While its biochemical and physiological effects are still being studied, it has shown promise in the study of serotonin receptors and may have potential for the development of new treatments for psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
2-MeO-DAP has been found to have several potential applications in scientific research. One of the most promising areas of research is in the study of serotonin receptors. 2-MeO-DAP has been shown to have a high affinity for the 5-HT2A receptor, which is involved in a wide range of physiological and behavioral processes. This makes it useful in studying the role of this receptor in various conditions such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(17)16-9-7-15(8-10-16)11-13-5-3-4-6-14(13)18-2/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCJNNQHVKJSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
![1,5-dimethyl-2-phenyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852265.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B3852277.png)

![2-[benzyl(2,4-difluorobenzyl)amino]ethanol](/img/structure/B3852290.png)
![2-[benzyl(3-methylbenzyl)amino]ethanol](/img/structure/B3852299.png)
![2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B3852308.png)
![2-ethoxy-6-{[3-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B3852311.png)
![2-{[benzyl(methyl)amino]methyl}-4-bromophenol](/img/structure/B3852320.png)
![1-ethyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B3852323.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3852328.png)

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B3852349.png)
![1-acetyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3852354.png)